molecular formula C15H16N8O2 B11102633 N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-4-methylbenzohydrazide

N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-4-methylbenzohydrazide

Cat. No.: B11102633
M. Wt: 340.34 g/mol
InChI Key: OWBFLVYLLQPBBE-RQZCQDPDSA-N
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Description

N’-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-4-methylbenzohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole, triazole, and benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-4-methylbenzohydrazide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide.

    Synthesis of the triazole ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Condensation reaction: The final step involves the condensation of the triazole-oxadiazole intermediate with 4-methylbenzohydrazide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group on the oxadiazole ring can be oxidized to form nitro derivatives.

    Reduction: The azomethine group can be reduced to form the corresponding amine.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the oxadiazole ring.

    Reduction: Amines derived from the reduction of the azomethine group.

    Substitution: Substituted hydrazides with various nucleophiles.

Scientific Research Applications

N’-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-4-methylbenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-4-methylbenzohydrazide depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.

    Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N’-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-4-chlorobenzohydrazide
  • **N’-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-4-nitrobenzohydrazide

Uniqueness

N’-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-4-methylbenzohydrazide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H16N8O2

Molecular Weight

340.34 g/mol

IUPAC Name

N-[(E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]ethylideneamino]-4-methylbenzamide

InChI

InChI=1S/C15H16N8O2/c1-8-4-6-11(7-5-8)15(24)19-17-9(2)12-10(3)23(22-18-12)14-13(16)20-25-21-14/h4-7H,1-3H3,(H2,16,20)(H,19,24)/b17-9+

InChI Key

OWBFLVYLLQPBBE-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C(\C)/C2=C(N(N=N2)C3=NON=C3N)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=C(C)C2=C(N(N=N2)C3=NON=C3N)C

Origin of Product

United States

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